4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)quinoline
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Overview
Description
4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a benzenesulfonyl group and a dimethylbenzoyl group attached to the quinoline core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)quinoline typically involves multi-step organic reactions. One possible route could be:
Starting Material: Quinoline derivative.
Step 1: Introduction of the benzenesulfonyl group via sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine.
Step 2: Introduction of the dimethylbenzoyl group via Friedel-Crafts acylation using 3,4-dimethylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzenesulfonyl group.
Reduction: Reduction reactions could target the carbonyl group in the dimethylbenzoyl moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reaction conditions but could include oxidized or reduced derivatives of the original compound, as well as various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.
Material Science: Potential use in the development of organic semiconductors or light-emitting diodes (LEDs).
Biology
Antimicrobial Agents: Quinoline derivatives are known for their antimicrobial properties.
Anticancer Agents: Some quinoline compounds have shown promise in cancer research.
Medicine
Drug Development: Potential use as a lead compound for the development of new pharmaceuticals.
Industry
Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action for 4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)quinoline would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. The benzenesulfonyl and dimethylbenzoyl groups may enhance binding affinity or selectivity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-(benzenesulfonyl)quinoline: Lacks the dimethylbenzoyl group.
3-(3,4-dimethylbenzoyl)quinoline: Lacks the benzenesulfonyl group.
4-(benzenesulfonyl)-3-benzoylquinoline: Similar structure but without the dimethyl groups.
Uniqueness
The presence of both the benzenesulfonyl and dimethylbenzoyl groups in 4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)quinoline may confer unique chemical reactivity and biological activity compared to its simpler analogs.
Properties
IUPAC Name |
[4-(benzenesulfonyl)quinolin-3-yl]-(3,4-dimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3S/c1-16-12-13-18(14-17(16)2)23(26)21-15-25-22-11-7-6-10-20(22)24(21)29(27,28)19-8-4-3-5-9-19/h3-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCLBILNOXHWDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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